Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate
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Overview
Description
Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound with a wide range of applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as sulphonate, chloroethyl, and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the triazine ring, followed by the introduction of the chloroethyl and sulphonate groups. The final steps involve the formation of the azo linkage and the pyrazole ring. Each step requires careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. Key considerations in industrial production include the management of hazardous reagents, waste disposal, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulphonate groups can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulphonate groups can lead to the formation of sulfoxides, while reduction of the azo group can yield amines.
Scientific Research Applications
Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, while the azo group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent, it shares the chloroethyl functional group but lacks the complex structure of the target compound.
Bendamustine: A chemotherapeutic agent with similar chloroethyl and triazine groups, but with different biological activity and applications.
Uniqueness
Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various fields make it a compound of significant interest.
Properties
CAS No. |
94021-10-0 |
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Molecular Formula |
C28H27Cl3N9Na3O13S4 |
Molecular Weight |
1001.2 g/mol |
IUPAC Name |
trisodium;1-[5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H30Cl3N9O13S4.3Na/c1-16-19(40-24(41)22(23(38-40)25(42)43)37-36-18-4-2-3-5-20(18)56(48,49)50)14-17(15-21(16)57(51,52)53)32-27-33-26(31)34-28(35-27)39(8-12-54(44,45)10-6-29)9-13-55(46,47)11-7-30;;;/h2-5,14-15,22H,6-13H2,1H3,(H,42,43)(H,48,49,50)(H,51,52,53)(H,32,33,34,35);;;/q;3*+1/p-3 |
InChI Key |
OLBBDIXXVROMAA-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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